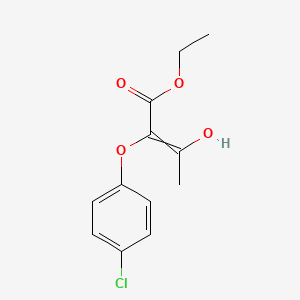
1,6-bis(6-methylpyren-1-yl)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(6-methylpyren-1-yl)pyrene is a polycyclic aromatic hydrocarbon derivative. It is a disubstituted pyrene compound, where two 6-methylpyrene groups are attached to the 1 and 6 positions of the central pyrene core. This compound is of significant interest due to its unique optical and electronic properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis(6-methylpyren-1-yl)pyrene typically involves the following steps:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Bis(6-methylpyren-1-yl)pyrene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of multiple aromatic rings, it can participate in electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3/H2SO4).
Oxidation: Reagents such as KMnO4 or CrO3 can be used.
Reduction: Hydrogenation using Pd/C or other metal catalysts.
Major Products
Substitution Products: Halogenated or nitrated derivatives.
Oxidation Products: Quinones or other oxygenated compounds.
Reduction Products: Dihydro or tetrahydro derivatives.
Applications De Recherche Scientifique
1,6-Bis(6-methylpyren-1-yl)pyrene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent photophysical properties.
Photovoltaics: Employed in solar cell research for its ability to absorb and emit light efficiently.
Sensors: Utilized in the design of chemical sensors and biosensors for detecting various analytes.
Material Science: Incorporated into the synthesis of nanographenes and other advanced materials.
Mécanisme D'action
The mechanism by which 1,6-bis(6-methylpyren-1-yl)pyrene exerts its effects is primarily through its interaction with light and electronic states. The compound’s large π-conjugated system allows it to absorb and emit light efficiently, making it useful in optoelectronic applications. Additionally, its ability to form excimers and other photophysical interactions plays a crucial role in its functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Bis(phenylethynyl)pyrene: Another disubstituted pyrene with phenylethynyl groups instead of 6-methylpyrene.
1,3,6,8-Tetrasubstituted Pyrenes: Compounds with four substituents at the 1, 3, 6, and 8 positions of the pyrene core.
Uniqueness
1,6-Bis(6-methylpyren-1-yl)pyrene is unique due to its specific substitution pattern and the presence of 6-methylpyrene groups, which impart distinct photophysical properties compared to other disubstituted pyrenes. This makes it particularly valuable in applications requiring precise control over light absorption and emission characteristics.
Propriétés
Numéro CAS |
797057-74-0 |
|---|---|
Formule moléculaire |
C50H30 |
Poids moléculaire |
630.8 g/mol |
Nom IUPAC |
1,6-bis(6-methylpyren-1-yl)pyrene |
InChI |
InChI=1S/C50H30/c1-27-3-5-29-13-23-41-37(19-9-31-7-17-35(27)45(29)47(31)41)39-21-11-33-16-26-44-40(22-12-34-15-25-43(39)49(33)50(34)44)38-20-10-32-8-18-36-28(2)4-6-30-14-24-42(38)48(32)46(30)36/h3-26H,1-2H3 |
Clé InChI |
XBJIITLKQDNETL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=C6C=CC7=C8C6=C(C=C5)C=CC8=C(C=C7)C9=C1C=CC2=C3C1=C(C=CC3=C(C=C2)C)C=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


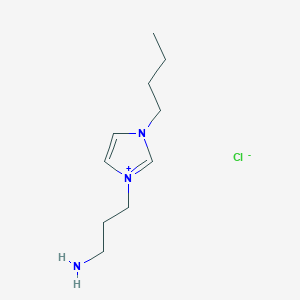
![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N,3,3-trimethylbutanamide](/img/structure/B12532916.png)
![[5-Methyl-2-(thiophen-2-yl)-1,3-dioxan-5-yl]methanol](/img/structure/B12532920.png)
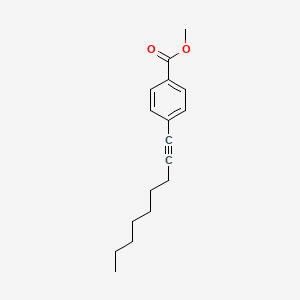
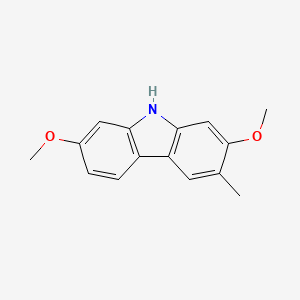
![Propanedioic acid, [(2-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B12532929.png)

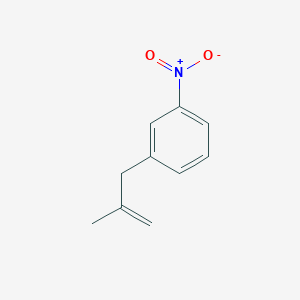
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
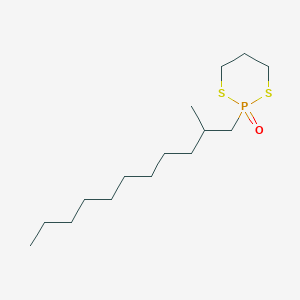
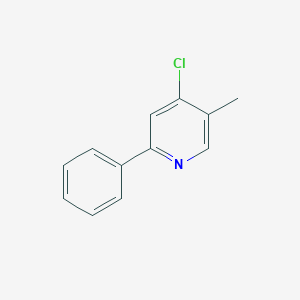
![N,N'-bis[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]oxamide](/img/structure/B12532969.png)
